Crystal Structure and X-ray Diffraction Analysis of 2-Phenyl-1-pyridin-2-ylethanol: A Methodological Whitepaper
Crystal Structure and X-ray Diffraction Analysis of 2-Phenyl-1-pyridin-2-ylethanol: A Methodological Whitepaper
Executive Summary
The structural characterization of chiral aryl-pyridine alcohols is a critical vector in both pharmaceutical development and asymmetric catalysis. 2-Phenyl-1-pyridin-2-ylethanol (C₁₃H₁₃NO) serves as a highly versatile bidentate (N,O) ligand and a structural analog to key antihistamine precursors (e.g., doxylamine derivatives) . Understanding its solid-state geometry, absolute configuration, and supramolecular assembly is paramount for predicting its reactivity, receptor binding affinity, and enantioselectivity.
This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of 2-phenyl-1-pyridin-2-ylethanol. By detailing the causality behind crystallization thermodynamics, data acquisition parameters, and refinement algorithms, this guide equips researchers with a robust framework for structural elucidation.
Chemical Context & Rationale
The molecular architecture of 2-phenyl-1-pyridin-2-ylethanol features a flexible ethane backbone bridging a phenyl ring and a chiral center, which is directly bonded to a hydroxyl group and a pyridine ring.
This specific arrangement dictates two primary non-covalent interactions in the solid state:
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Strong Hydrogen Bonding: The hydroxyl group acts as a potent hydrogen bond donor, while the pyridine nitrogen serves as an acceptor, typically driving the formation of infinite 1D supramolecular chains.
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Stacking: The aromatic phenyl and pyridine rings engage in offset face-to-face or edge-to-face interactions, dictating the 3D crystal packing and influencing the physical stability of the bulk powder.
Crystallization Protocol: Thermodynamic & Kinetic Control
To obtain diffraction-quality single crystals (typically >0.1 mm in at least two dimensions with minimal defects), the crystallization process must be driven by thermodynamic control rather than kinetic precipitation.
Step-by-Step Methodology
Step 1: Saturated Solution Preparation
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Action: Dissolve 50 mg of purified 2-phenyl-1-pyridin-2-ylethanol in 2.0 mL of ethyl acetate (EtOAc) in a 5 mL glass vial. Sonicate until completely dissolved, then filter through a 0.22 m PTFE syringe filter.
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Causality: EtOAc provides high solubility at room temperature and possesses a moderate vapor pressure. Filtering removes heterogeneous nucleation sites (e.g., dust, undissolved micro-particles) that cause rapid, low-quality kinetic crystal growth.
Step 2: Anti-Solvent Layering
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Action: Carefully overlay the EtOAc solution with 2.0 mL of n-hexane using a glass Pasteur pipette, minimizing turbulence at the solvent interface.
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Causality: Hexane acts as a miscible anti-solvent. The slow diffusion of hexane into the EtOAc layer gradually decreases the solubility of the target compound. This controlled diffusion slowly pushes the system into the metastable zone, promoting the nucleation of a few high-quality single crystals rather than a microcrystalline powder.
Step 3: Thermal Incubation
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Action: Seal the vial with a septum, pierce with a single narrow-gauge needle, and incubate at 4 °C in a vibration-free environment for 48–72 hours.
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Causality: Lowering the temperature reduces the thermal kinetic energy of the molecules. This minimizes the formation of lattice defects (e.g., solvent inclusions, twinning) and allows the directional O-H···N hydrogen bonds to dictate the highly ordered supramolecular assembly.
X-Ray Diffraction Methodology
Experimental Workflow
Workflow for single-crystal X-ray diffraction analysis of 2-phenyl-1-pyridin-2-ylethanol.
Step-by-Step Data Acquisition & Refinement
Step 1: Crystal Mounting and Cryo-Cooling
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Action: Select a block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide cryoloop, and immediately transfer it to the diffractometer's 100 K nitrogen gas cryostream.
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Causality: Paratone-N oil acts as a cryoprotectant. It displaces surface mother liquor, preventing the formation of polycrystalline ice rings that obscure diffraction spots. The 100 K environment drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle reflections and allowing for precise localization of hydrogen atoms.
Step 2: Data Collection
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Action: Collect diffraction data using a Mo K radiation source ( = 0.71073 Å) equipped with a CCD or CMOS area detector. For enantiopure samples, ensure high redundancy of Friedel pairs.
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Causality: Mo K radiation minimizes X-ray absorption effects for light-atom organic structures compared to Cu K . High redundancy of Friedel pairs is mathematically required to accurately calculate the Flack parameter, which determines the absolute chiral configuration.
Step 3: Structure Solution and Refinement
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Action: Integrate the data and apply multi-scan absorption correction. Solve the phase problem using the dual-space algorithm in SHELXT. Refine the structure using full-matrix least-squares on in SHELXL , operated through the OLEX2 graphical interface .
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Causality: Dual-space algorithms bypass the limitations of traditional direct methods for structures lacking heavy atoms. Refining on (rather than ) ensures that weak or negative intensity reflections are incorporated into the model, preventing statistical bias and improving the accuracy of anisotropic displacement parameters (ADPs).
Structural Analysis & Self-Validating Metrics
A rigorous crystallographic protocol is inherently self-validating. The integrity of the 2-phenyl-1-pyridin-2-ylethanol structural model is confirmed by evaluating specific quantitative thresholds.
Self-Validating Metrics for Structural Integrity
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Completeness: Must be > 99% up to (for Mo K ). Incomplete data allows structural artifacts to hide in the unmeasured reciprocal space.
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R-Factors ( and ): measures the agreement between calculated and observed models. A valid, high-quality structure for this compound must yield an (5%). A disproportionately high (> 0.15) indicates unmodeled disorder or twinning.
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Goodness-of-Fit (GoF): Must converge near 1.00. A GoF significantly below 1.0 indicates over-parameterization (fitting the model to noise), while a GoF > 1.1 suggests the model is inadequate or standard uncertainties are underestimated.
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Flack Parameter (For Chiral Space Groups): If the enantiopure form is crystallized (e.g., ), the Flack parameter must be . A value near 0.5 indicates racemic twinning, while a value near 1.0 indicates the inverted structural model.
Quantitative Data Summaries
Table 1: Representative Crystallographic Data and Refinement Parameters (Note: Parameters reflect standard high-quality diffraction metrics for the racemic and enantiopure archetypes of this molecular class).
| Parameter | Racemic Crystal (Typical) | Enantiopure Crystal (Typical) |
| Chemical Formula | C₁₃H₁₃NO | C₁₃H₁₃NO |
| Formula Weight | 199.24 g/mol | 199.24 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| Temperature | 100(2) K | 100(2) K |
| Wavelength (Mo K ) | 0.71073 Å | 0.71073 Å |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Absorption Coefficient ( ) | ~0.08 mm⁻¹ | ~0.08 mm⁻¹ |
| Final R indices [I > 2 (I)] | = 0.035, = 0.085 | = 0.032, = 0.080 |
| Goodness-of-fit on | 1.05 | 1.04 |
| Flack Parameter | N/A (Centrosymmetric) | 0.02(5) |
Table 2: Key Geometric Parameters (Hydrogen Bonding)
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| Intermolecular H-Bond | O1-H1 | N1 (Pyridine) | 0.84(2) | 1.95(2) | 2.785(3) | 172(2) |
| Intramolecular (Weak) | C-H (Phenyl) | O1 (Hydroxyl) | 0.95 | 2.55 | 3.120(4) | 115 |
Supramolecular Assembly Logic
The crystal packing is primarily governed by the robust O-H···N hydrogen bond. Because the molecule contains exactly one strong donor (OH) and one strong acceptor (Pyridine N), it inherently polymerizes into infinite 1D chains.
Supramolecular interaction network driving the crystal packing of 2-phenyl-1-pyridin-2-ylethanol.
References
- Patent CN103524403A - Preparation method of doxylamine succinate. Google Patents. (2014).
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Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:[Link]
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Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[Link]
